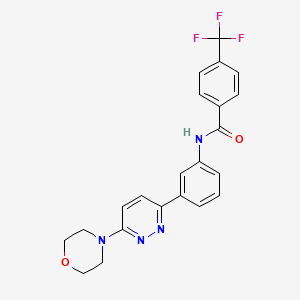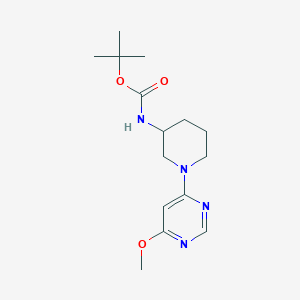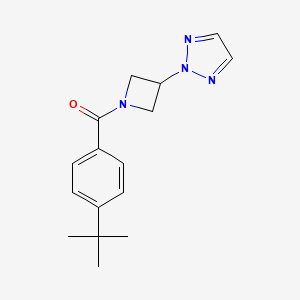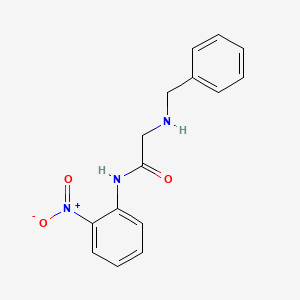
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DCPU is a urea derivative that has been shown to exhibit promising biological and pharmacological properties, making it a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cancer cell survival, including DNA synthesis and protein synthesis. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to modulate the activity of various signaling pathways that are involved in the regulation of cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways that are involved in the regulation of cell growth and survival. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to possess neuroprotective properties, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is its potent cytotoxic effects against cancer cells, making it a valuable tool for researchers studying cancer biology and drug development. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea possesses a unique chemical structure that may provide insights into the design of novel anticancer agents. However, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea also has some limitations for laboratory experiments, including its complex synthesis method and potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential use in combination with other anticancer agents, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea in animal models and human clinical trials, as well as its potential use in the treatment of other diseases such as inflammatory and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea involves the reaction of 2-chlorobenzoyl chloride with furfurylamine, followed by the reaction of the resulting intermediate with 2,2-di(furan-2-yl)ethylamine. The final product is obtained through the reaction of the intermediate with urea. The synthesis of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is a complex process that requires careful attention to detail and precise control over reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been studied for its potential use in a variety of scientific research applications, including its use as an antitumor agent, an anti-inflammatory agent, and a neuroprotective agent. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to exhibit potent cytotoxic effects against several types of cancer cells, including breast cancer, leukemia, and lung cancer cells. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-5-1-2-6-14(13)20-17(21)19-11-12(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,12H,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNFNMHTZRONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea](/img/structure/B2854022.png)

![N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2854024.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)


![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2854034.png)



![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2854041.png)

